molecular formula C13H13N3O2 B6696019 But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate

But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate

Cat. No.: B6696019
M. Wt: 243.26 g/mol
InChI Key: KXFYWSSMGMEZTQ-UHFFFAOYSA-N
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Description

But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a pyridine ring, with a butenyl ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group on the pyridine ring with but-3-en-2-ol under acidic conditions to form the butenyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the development of agrochemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the active sites of proteins, modulating their activity. The butenyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Similar in structure but with triazole rings instead of pyrazole.

    Bis(2,6-pyrazolyl)pyridines: Compounds with two pyrazole rings attached to a pyridine ring.

Uniqueness

But-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate is unique due to the presence of the butenyl ester group, which can influence its chemical reactivity and biological activity. The combination of pyrazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

but-3-en-2-yl 6-pyrazol-1-ylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-3-10(2)18-13(17)11-6-4-7-12(15-11)16-9-5-8-14-16/h3-10H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFYWSSMGMEZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)OC(=O)C1=NC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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